(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(4-hydroxyphenyl)propanoic acid
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Overview
Description
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(4-hydroxyphenyl)propanoic acid is a complex organic compound with significant applications in various fields of science, including chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, an amino group, and a hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(4-hydroxyphenyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, coupling reactions, and deprotection steps. Common reagents used in the synthesis include benzyloxycarbonyl chloride, amino acids, and various coupling agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(4-hydroxyphenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(4-methoxyphenyl)propanoic acid
- (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(4-chlorophenyl)propanoic acid
Uniqueness
(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of the hydroxyphenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-13(21-20(27)28-12-15-5-3-2-4-6-15)18(24)22-17(19(25)26)11-14-7-9-16(23)10-8-14/h2-10,13,17,23H,11-12H2,1H3,(H,21,27)(H,22,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGUDNBCHNMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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